7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
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Overview
Description
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a methyl group, and a fused pyridine-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of oxo derivatives or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Scientific Research Applications
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the oxazine ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: This compound is structurally similar but has a different substitution pattern, which can affect its chemical reactivity and biological activity.
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine:
Uniqueness
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group on the fused pyridine-oxazine ring system
Properties
CAS No. |
1782219-56-0 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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